Esculentin-1B
Description
Properties
bioactivity |
Gram+ & Gram-, Mammalian cells, |
|---|---|
sequence |
GIFSKLAGKKLKNLLISGLKNVGKEVGMDVVRTGIDIAGCKIKGEC |
Origin of Product |
United States |
Structural Biology and Genetic Aspects of Esculentin 1b
Primary Amino Acid Sequence Analysis and Naturally Occurring Variants
The N-terminal region of Esculentin-1B, particularly the first 18 residues, has been identified as a critical determinant of its antimicrobial properties nih.govbohrium.com. Synthetic fragments corresponding to this region have demonstrated significant bactericidal and fungicidal activity nih.gov.
Table 1: Amino Acid Sequences of Esculentin (B142307) Peptides
| Peptide | Amino Acid Sequence |
|---|---|
| Esculentin-1a | GIFSKLAGI KIKNLLISGLKGSAFSLGGLAKVAGCKVSCICN |
Note: The single amino acid difference is highlighted in bold.
Genetic Basis and Biosynthetic Pathways of this compound
The production of this compound, like other amphibian antimicrobial peptides, is a multi-step process that begins with the transcription of its corresponding gene and culminates in a series of post-translational modifications to yield the mature, active peptide researchgate.net.
Gene Identification and Transcriptional Regulation
The gene encoding this compound is transcribed into a precursor protein. While the specific gene for this compound has not been explicitly detailed in the provided search results, the cloning of a gene for an Esculentin-1 homolog from the dark-spotted frog (Pelophylax nigromaculatus) provides a representative model researchgate.net. The open reading frame of this homolog encodes an 84-amino acid precursor protein. The synthesis of these gene-encoded antimicrobial peptides is known to be transcriptionally regulated, with evidence suggesting the involvement of an NF-κB/IκBα-like mechanism in frog skin researchgate.net. The expression of Esculentin-1 has been observed in various tissues, with the highest mRNA levels typically found in the skin, consistent with its role as a defense molecule at the host-environment interface researchgate.net.
Post-Translational Modifications and Maturation
Amphibian antimicrobial peptides are typically synthesized as prepropeptides, which undergo a series of post-translational modifications to become biologically active researchgate.netnih.gov. The precursor protein for this compound consists of three distinct domains: an N-terminal signal peptide, an acidic spacer peptide, and the C-terminal mature peptide researchgate.netnih.gov.
The maturation process involves the proteolytic cleavage of the signal peptide and the acidic spacer region by specific enzymes. While the precise proteases responsible for this compound maturation have not been identified, this is a common pathway for the activation of many host defense peptides. Furthermore, a common post-translational modification in amphibian antimicrobial peptides is C-terminal amidation, which can enhance the peptide's stability and activity.
Synthetic Chemistry and Analogue Development of Esculentin 1b
Methodologies for Chemical Synthesis of Esculentin-1B and its Fragments
The synthesis of this compound and its fragments is predominantly achieved through chemical methods that allow for precise control over the amino acid sequence and modifications.
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for the artificial production of this compound and its derivatives. nih.govpeptide.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. nih.gov The most common approach for this compound synthesis utilizes Fluorenylmethyloxycarbonyl (Fmoc) chemistry. nih.govresearchgate.net
The synthesis process begins with the selection of a suitable resin. For the production of C-terminally amidated peptides like many this compound analogues, Rink amide resin is a common choice. researchgate.net Polystyrene-based resins, such as 1,4-butanediol (B3395766) dimethacrylate cross-linked polystyrene (PS-BDODMA), have also been successfully employed for the synthesis of Esculentin-1 fragments. nih.gov The choice of resin is critical as it influences the reaction conditions and the final C-terminal functionality of the peptide. biotage.com
Linkers, such as the 4-hydroxymethylphenoxyacetyl (HMPA) or 4-(hydroxymethyl)phenoxymethyl (HMPB) linkers, are often used to attach the first amino acid to the resin. nih.govpeptide.com The synthesis cycle involves the deprotection of the N-terminal Fmoc group, typically with a solution of piperidine (B6355638) in dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. researchgate.netuci.edu Coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of HOBt (Hydroxybenzotriazole) are used to facilitate the formation of the peptide bond. nih.gov Some protocols have incorporated ultrasound-assisted SPPS (US-SPPS) to enhance the efficiency of the coupling and deprotection steps. researchgate.net
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin. For many resins used in Fmoc-SPPS, a strong acid cocktail, commonly containing trifluoroacetic acid (TFA), is used for this purpose. nih.gov This final step also removes the side-chain protecting groups from the amino acids.
Following cleavage from the solid support, the crude synthetic peptide is a mixture containing the target peptide along with truncated sequences and other impurities. Therefore, a robust purification protocol is essential. The primary method for purifying synthetic this compound and its analogues is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). frontiersin.orgresearchgate.net
In RP-HPLC, the crude peptide mixture is passed through a column containing a nonpolar stationary phase, typically C18 silica. diva-portal.orgnih.gov A mobile phase consisting of a gradient of an organic solvent, such as acetonitrile, in an aqueous solution containing an ion-pairing agent like TFA, is used to elute the peptides based on their hydrophobicity. researchgate.netnih.gov More hydrophobic peptides interact more strongly with the stationary phase and thus elute at higher concentrations of the organic solvent. The fractions containing the purified peptide are collected, and the final product is often obtained after lyophilization.
The identity and purity of the synthesized peptides are confirmed through various analytical techniques. Mass spectrometry (MS), particularly Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is used to verify the molecular weight of the peptide, confirming the correct amino acid sequence has been synthesized. nih.govsavemyexams.commsu.edu The mass-to-charge ratio (m/z) of the molecular ion peak provides the molecular mass of the compound. savemyexams.commsu.edu Purity is often assessed by analytical RP-HPLC.
The secondary structure of the synthetic peptides is commonly characterized using Circular Dichroism (CD) spectroscopy. nih.govresearchgate.net CD spectra can reveal the conformational tendencies of the peptide, such as the presence of α-helical or random coil structures, particularly in different solvent environments that mimic aqueous or membrane-like conditions. researchgate.netnih.gov For instance, the CD spectrum of this compound(1-18) shows a random coil conformation in water, but a clear tendency to fold into an α-helical structure in the presence of trifluoroethanol (TFE), a membrane-mimicking solvent. researchgate.net The molar ellipticity values from CD spectra provide quantitative information about the secondary structure content. nih.govresearchgate.net
Rational Design Strategies for this compound Analogues
The development of this compound analogues is driven by the desire to improve its therapeutic potential by enhancing its activity, selectivity, and stability. Rational design strategies focus on modifying the peptide's primary structure.
The substitution of specific amino acids in the this compound sequence is a key strategy to modulate its properties. The choice of which residues to substitute is often guided by the desire to alter the peptide's helicity, amphipathicity, and charge distribution.
For instance, replacing Glycine (B1666218) at position 8 of an Esculentin-1a(1-21) analogue with α-aminoisobutyric acid (Aib), a strong helix-promoting residue, was shown to increase the α-helical content of the peptide. nih.gov This substitution also led to an improved activity against Gram-positive bacteria. nih.gov In contrast, substituting the same Glycine with Proline, a known helix-breaker, resulted in a less active peptide. acs.org These findings highlight how a single amino acid substitution can significantly impact the peptide's structure and biological function.
The table below summarizes the structural and functional implications of some reported amino acid substitutions in Esculentin-1 analogues.
| Parent Peptide | Analogue (Substitution) | Structural Implication | Functional Implication | Reference |
| Esculentin-1a(1-21) | [Aib⁸]-Esc(1-21) | Increased α-helicity | Improved activity against Gram-positive bacteria | nih.gov |
| Esculentin-1a(1-21) | [Pro⁸]-Esc(1-21) | Disruption of α-helix | Decreased antimicrobial activity | acs.org |
| Esculentin-1a(1-21) | [Aib¹,¹⁰,¹⁸]-Esc(1-21) | Sharply increased helical content in TFE | Gained higher activity against Gram-positive bacteria | nih.govuniroma1.it |
The incorporation of D-amino acids, the enantiomers of the naturally occurring L-amino acids, is another powerful strategy in analogue design. A primary motivation for this modification is to increase the peptide's resistance to proteolytic degradation by proteases, which are typically specific for L-amino acids.
For example, the synthesis of a diastereomer of Esculentin-1a(1-21) containing two D-amino acid substitutions (D-Leu¹⁴ and D-Ser¹⁷) resulted in a peptide, Esc(1-21)-1c, with significantly enhanced stability in human serum. nih.gov Structurally, the introduction of D-amino acids often leads to a disruption or alteration of the peptide's secondary structure. In the case of Esc(1-21)-1c, a lower α-helical content was observed compared to the all-L-amino acid parent peptide. nih.gov This structural change was associated with reduced cytotoxicity towards mammalian cells, while maintaining potent antimicrobial activity. nih.gov
The following table outlines the effects of D-amino acid incorporation on the properties of an Esculentin-1 analogue.
| Parent Peptide | Analogue (D-Amino Acid Substitution) | Impact on Proteolytic Stability | Structural Implication | Functional Implication | Reference |
| Esculentin-1a(1-21) | Esc(1-21)-1c (D-Leu¹⁴, D-Ser¹⁷) | More resistant to proteolytic cleavage | Lower α-helical content | Reduced cytotoxicity, maintained antimicrobial activity | nih.gov |
Truncating or extending the peptide chain and modifying its termini are fundamental strategies in the design of this compound analogues. Research has shown that the N-terminal region of this compound is crucial for its antimicrobial activity. nih.gov
A well-studied fragment is this compound(1-18), which corresponds to the first 18 amino acids of the parent peptide. nih.gov This fragment was found to retain significant antimicrobial activity, although to a lesser extent than the full-length peptide against some microbes. nih.gov A slightly longer analogue, Esculentin-1a(1-21), which has a higher net positive charge, exhibited greater potency than Esc(1-18), particularly against Gram-negative bacteria. nih.govnih.gov This suggests that both peptide length and charge are important determinants of activity. The 19-46 fragment of Esculentin-1, on the other hand, was found to be devoid of antimicrobial activity, likely due to its low net positive charge. frontiersin.org
The table below summarizes the influence of peptide length and terminal amidation on Esculentin-1 analogues.
| Peptide/Analogue | Length (Amino Acids) | C-Terminal Modification | Key Property/Finding | Reference |
| This compound | 46 | - | Full-length native peptide | nih.gov |
| This compound(1-18) | 18 | Amidation | Retains significant antimicrobial activity, reduced hemolytic activity compared to full-length peptide | nih.gov |
| Esculentin-1a(1-21) | 21 | Amidation | Higher potency than Esc(1-18), especially against Gram-negative bacteria | nih.govnih.gov |
| Esculentin-1(19-46) | 28 | - | Devoid of antimicrobial activity | frontiersin.org |
Mechanistic Insights into Esculentin 1b Biological Actions
Membrane-Targeted Mechanisms of Esculentin-1B
The primary and most rapidly acting mechanism of this compound is the disruption of microbial cell membranes. This action is selective for microbial cells due to fundamental differences between prokaryotic and eukaryotic membrane compositions.
Interaction with Bacterial and Fungal Membrane Lipids
The antimicrobial activity of this compound and its active fragment, Esc(1-18), is initiated by its interaction with the microbial cell surface. As a cationic peptide, it is electrostatically attracted to the negatively charged components of bacterial and fungal membranes. vulcanchem.com These components include lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria and anionic phospholipids (B1166683) like phosphatidylglycerol in the cytoplasmic membranes of both bacteria and fungi. researchgate.netunifesp.bracs.org
Studies using membrane models have demonstrated that Esc(1-18) exhibits a significantly higher affinity for negatively charged micelles (mimicking prokaryotic membranes) compared to zwitterionic micelles (mimicking eukaryotic membranes). researchgate.netacs.org This preferential binding is crucial for its selectivity. The presence of negatively charged lipids is a key determinant for Esc(1-18) to bind effectively, fold into its active conformation, and exert its biological function. researchgate.netacs.org Research has shown that the peptide interacts primarily with membranes in a fluid state and that the interaction is an exothermic process. unifesp.br
Modes of Membrane Permeabilization and Pore Formation
Following the initial binding, this compound permeabilizes the microbial membranes, a step that is often lethal to the cell. researchgate.netnih.govnih.gov This permeabilization affects both the outer and inner membranes of bacteria. nih.gov The process is rapid, with studies showing that Esc(1-18) can kill bacteria like Escherichia coli within minutes, coinciding with the permeation of the cell membranes. nih.govresearchgate.net Similarly, it demonstrates a membrane-perturbing effect against both the yeast and hyphal forms of the fungus Candida albicans. nih.gov
The precise model of pore formation is thought to be more complex than a simple, well-defined structure. Evidence suggests that this compound does not form classic "barrel-stave" pores, where peptides aggregate to line a transmembrane channel. nih.gov Instead, a "carpet-like" mechanism is considered more probable. nih.govuniroma1.it In this model, the peptides accumulate on the surface of the membrane. Once a threshold concentration is reached, they disrupt the lipid packing in a detergent-like manner, leading to the formation of transient holes or local membrane breakages that cause cellular contents to leak out, leading to cell death. researchgate.netnih.govuniroma1.it This is supported by the distribution of basic residues along the peptide sequence, which is expected to hinder the aggregation required for barrel-stave pore formation. nih.gov
Dynamics of Peptide-Membrane Insertion
The transition of this compound from an aqueous environment to the lipid membrane is accompanied by a significant structural change. In solution, the peptide is largely unstructured, adopting a random coil conformation. researchgate.net However, upon interacting with a membrane-mimicking environment, particularly one with negatively charged lipids, it folds into a defined amphipathic α-helical structure. researchgate.netnih.govresearchgate.net This helical conformation is critical for its function, creating distinct hydrophobic and hydrophilic faces that allow it to interact with both the lipid core and the aqueous surroundings. vulcanchem.com
Structural studies using NMR spectroscopy revealed that Esc(1-18) adopts an amphipathic helical structure with a distinct kink at residue Glycine-8 when inserted into negatively charged micelles. researchgate.netacs.org This insertion is deeper into negatively charged membranes than into neutral ones. researchgate.netacs.orgresearchgate.net The kinetics of this process have been observed through monolayer penetration assays, which show a rapid increase in surface pressure upon the addition of the peptide to an LPS monolayer, confirming its ability to quickly penetrate and integrate into the bacterial outer membrane. researchgate.net
Intracellular Molecular Targets and Cellular Pathways Affected by this compound
While membrane disruption is the primary killing mechanism, this compound also influences intracellular functions, particularly at sub-lethal concentrations. These effects often involve the modulation of microbial stress responses and virulence.
Proteomic and Transcriptomic Analyses of Microbial Responses
In contrast, studies on a related peptide, Esculentin-1a(1-21), in the yeast Saccharomyces cerevisiae revealed more dramatic intracellular effects. researchgate.netcore.ac.uk Proteomic and transcriptomic analyses showed that the peptide caused the downregulation of enzymes in the lower glycolytic pathway and affected genes involved in cell wall synthesis and maintenance through the High Osmolarity Glycerol (HOG) pathway. researchgate.netcore.ac.uk
Transcriptional analysis in pathogenic E. coli O157:H7 treated with Esc(1-18) and the related Esc(1-21) peptide showed that both can induce the expression of multiple genes, particularly those involved in stress responses and biofilm regulation. nih.gov
Modulation of Bacterial Stress Responses and Virulence Factors
This compound peptides can trigger specific stress response pathways in bacteria. In E. coli O157:H7, exposure to Esc(1-18) and Esc(1-21) at sub-inhibitory concentrations leads to the upregulation of genes associated with various stress responses. nih.gov This includes genes involved in the stringent response (spoT), which helps bacteria cope with nutritional stress, and nitrosative stress (nirB), suggesting the peptides may provoke an increase in nitric oxide. nih.govmdpi.com
A key virulence factor modulated by these peptides is biofilm formation. At concentrations below those that kill planktonic cells, both Esc(1-18) and Esc(1-21) can significantly inhibit the formation of biofilms by E. coli O157:H7. researchgate.netnih.govmdpi.com This anti-biofilm activity is linked to the upregulation of genes that regulate motility and biofilm dispersal. nih.gov Transcriptional analysis revealed increased expression of genes in the flhDC operon, which is a master regulator of flagellar synthesis and motility, as well as regulatory genes such as csrA and hha. nih.gov This suggests the peptides may interfere with the complex regulatory networks that govern the transition between motile and sessile lifestyles in bacteria.
Table 1: Summary of Genes in E. coli O157:H7 with Altered Expression in Response to Esculentin-1 Peptides This table is generated based on findings from referenced studies.
| Gene | Function | Observed Effect | Peptide | Citation |
| Biofilm & Motility Regulation | ||||
| flhC | Master flagellar regulator | Upregulated | Esc(1-18) & Esc(1-21) | nih.gov |
| flhD | Master flagellar regulator | Upregulated | Esc(1-18) & Esc(1-21) | nih.gov |
| fliC | Flagellin (major flagellar protein) | Upregulated | Esc(1-18) & Esc(1-21) | nih.gov |
| csrA | Global regulator (biofilm, motility) | Upregulated | Esc(1-18) & Esc(1-21) | nih.gov |
| hha | Global regulator (biofilm formation) | Upregulated | Esc(1-18) & Esc(1-21) | nih.gov |
| Stress Response | ||||
| spoT | Stringent response regulator | Upregulated | Esc(1-18) & Esc(1-21) | nih.gov |
| relA | Stringent response regulator | Unchanged | Esc(1-18) & Esc(1-21) | nih.gov |
| nirB | Nitrite reductase (nitrosative stress) | Upregulated | Esc(1-18) & Esc(1-21) | nih.gov |
| Outer Membrane Proteins | ||||
| OmpC | Outer membrane porin | Downregulated | Esc(1-18) | mdpi.com |
| OmpF | Outer membrane porin | Downregulated | Esc(1-18) | mdpi.com |
| NmpC | Outer membrane porin | Downregulated | Esc(1-18) | mdpi.com |
Effects on Outer Membrane Protein Expression and Assembly
This compound and its derivatives exert significant influence on the bacterial outer membrane, extending beyond mere permeabilization to the modulation of essential protein components. The primary mechanism involves the disruption of both the expression and assembly of outer membrane proteins (OMPs), which are critical for nutrient uptake, structural integrity, and virulence in Gram-negative bacteria.
Research utilizing proteomics has revealed that this compound(1-18), a potent fragment of the parent peptide, significantly alters the protein expression profile of Escherichia coli. biosynth.com Specifically, treatment with the peptide leads to a marked downregulation of key porins, which are proteins that form channels for the passive diffusion of small, hydrophilic molecules across the outer membrane. core.ac.uk This effect is a crucial aspect of the peptide's mechanism, as it compromises the bacterium's ability to acquire essential nutrients and respond to its environment. core.ac.uk
The β-barrel assembly machinery (BAM) complex is a sophisticated protein apparatus located in the outer membrane of Gram-negative bacteria, responsible for the folding and insertion of newly synthesized OMPs. core.ac.uk Antimicrobial peptides can interfere with the function of the BAM complex, thereby impairing the proper assembly of these vital proteins and disrupting the integrity of the outer membrane. core.ac.uk While direct studies detailing the specific interaction of this compound with the BAM complex are still emerging, the observed downregulation of OMP expression strongly suggests an interference with this pathway. biosynth.comcore.ac.uk By hindering the function of chaperones and the core BamA subunit, the peptide can prevent the correct insertion of β-barrel OMPs, leading to metabolic stress and cell death. core.ac.uk
The table below summarizes the key outer membrane proteins in E. coli affected by this compound(1-18).
| Protein | Type | Function | Effect of this compound(1-18) | Reference |
| OmpC | Porin | Channel for small hydrophilic molecules | Downregulation | core.ac.uk |
| OmpF | Porin | Channel for small hydrophilic molecules | Downregulation | core.ac.uk |
| NmpC | Porin | Non-specific porin | Downregulation | core.ac.uk |
| BamA | BAM Complex Subunit | Central component for OMP insertion | Potential Interference | core.ac.uk |
This table is interactive. Click on the headers to sort.
Interference with Biofilm Regulatory Pathways and Quorum Sensing
This compound demonstrates a sophisticated ability to interfere with the complex regulatory networks that govern biofilm formation, a key survival strategy for many pathogenic bacteria. Its action is not merely to kill sessile cells but to actively disrupt the signaling pathways that lead to their establishment and maturation.
Studies on enterohemorrhagic E. coli O157:H7 have shown that sub-inhibitory concentrations of the derivative this compound(1-18) can effectively prevent biofilm formation. nih.gov This is achieved by strategically upregulating genes that promote motility and inhibit adhesion. Transcriptional analysis reveals that the peptide induces the expression of the flhDC operon, which is the master regulator of the flagellar synthesis cascade. nih.gov This, in turn, is believed to suppress the production of curli fimbriae, which are essential adhesion factors for the initial stages of biofilm development. nih.gov The peptide also influences other regulatory genes like csrA and hha, which are involved in the global control of biofilm formation. nih.gov
Furthermore, this compound(1-18) appears to stimulate biofilm dispersal mechanisms. Treatment with the peptide leads to increased expression of the nirB gene, which is involved in the nitrate (B79036) reduction pathway and can lead to the production of nitric oxide (NO). nih.gov Nitric oxide is a known signaling molecule that can trigger the dispersal of cells from a mature biofilm. nih.gov
Regarding quorum sensing (QS), the cell-to-cell communication system that coordinates group behaviors like virulence and biofilm formation, the direct impact of this compound is nuanced. While some antimicrobial peptides are known to directly inhibit QS systems, studies on a related peptide, Esc(1-21), in combination with essential oils, showed no significant effect on the expression of key QS genes (lsrABCFKR and qseBC) in E. coli O157:H7. iss.it This suggests that this compound's primary antibiofilm strategy may be to override the downstream effects of QS by manipulating motility and adhesion pathways, rather than directly blocking the QS signal itself. nih.gov
The table below details the regulatory genes in E. coli O157:H7 affected by this compound(1-18).
| Gene/Operon | Function | Effect of this compound(1-18) | Consequence for Biofilm | Reference |
| flhDC | Master regulator of flagellar synthesis | Upregulation | Promotes motility, inhibits adhesion | nih.gov |
| csrA | Global post-transcriptional regulator | Upregulation | Influences biofilm formation | nih.gov |
| hha | Modulator of gene expression | Upregulation | Influences biofilm formation | nih.gov |
| nirB | Nitrite reductase, involved in NO production | Upregulation | Promotes biofilm dispersal | nih.gov |
This table is interactive. Click on the headers to sort.
Enzyme Inhibition and Metabolic Perturbations
The antibacterial action of this compound causes significant disruption to bacterial metabolism, leading to a state of metabolic stress that contributes to cell death. While not an inhibitor of specific enzymes in the classical sense, its primary interaction with the cell membrane triggers a cascade of metabolic perturbations.
The fundamental mechanism of membrane permeabilization by this compound inevitably leads to the dissipation of the transmembrane potential and uncontrolled leakage of ions and essential metabolites. biosynth.comnih.gov This loss of cellular homeostasis places immense stress on the bacterium, forcing it to expend significant energy in an attempt to restore balance. This disruption is a profound metabolic perturbation in itself. acs.org
In response to the stress induced by this compound(1-18), bacteria activate specific defense systems, which is evident at the transcriptional level. nih.gov Studies in E. coli O157:H7 have shown that exposure to the peptide results in the upregulation of genes associated with managing oxidative and osmotic stress. nih.gov For instance, the expression of sodC (superoxide dismutase) and katE (catalase) is increased, indicating that the peptide induces the formation of reactive oxygen species (ROS). nih.gov Concurrently, the upregulation of osmB, a gene encoding an outer membrane lipoprotein associated with the osmotic stress response, points to the peptide's disruptive effect on the cell envelope's ability to maintain osmotic balance. nih.gov
While research on a related peptide in yeast suggested downregulation of glycolytic enzymes, the primary metabolic impact of this compound in bacteria appears to be the induction of a widespread stress response rather than the targeted inhibition of a single metabolic enzyme. core.ac.uknih.gov The perturbation of metabolic homeostasis is a critical, albeit secondary, consequence of the peptide's direct physical assault on the bacterial membranes. acs.org
The following table summarizes the stress response genes in E. coli O157:H7 that are perturbed by this compound(1-18).
| Gene | Encoded Protein | Function | Effect of this compound(1-18) | Reference |
| sodC | Superoxide (B77818) dismutase | Detoxification of superoxide radicals | Upregulation | nih.gov |
| katE | Catalase | Detoxification of hydrogen peroxide | Upregulation | nih.gov |
| osmB | Lipoprotein | Osmotic stress response | Upregulation | nih.gov |
This table is interactive. Click on the headers to sort.
Antimicrobial and Antifungal Efficacy of Esculentin 1b and Its Derivatives
Spectrum of Activity against Gram-Negative Bacterial Pathogens
Esculentin-1B and its derivatives exhibit potent bactericidal activity against a range of Gram-negative bacteria. nih.gov The N-terminal fragment, Esc(1-18), and the related derivative from esculentin-1a, Esc(1-21), have shown significant efficacy against pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Stenotrophomonas maltophilia. researchgate.netnih.govnih.gov The mechanism of action is rapid, involving the permeabilization of the bacterial cell membrane. nih.govfrontiersin.org Studies indicate that Gram-negative bacteria are generally more sensitive to these peptides than Gram-positive bacteria. nih.gov
The derivative Esc(1-21) has demonstrated particularly strong activity against E. coli O157:H7, with lower minimum inhibitory and bactericidal concentrations than the conventional antibiotic kanamycin. nih.gov Furthermore, Esc(1-21) achieves a 99% reduction in viable E. coli O157:H7 cells within 30 minutes, highlighting its rapid bactericidal kinetics. nih.govvulcanchem.com Similarly, Esc(1-21) shows potent and rapid killing of P. aeruginosa, including clinical isolates, with concentrations causing 99.9% killing within 15 minutes. frontiersin.org
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-Negative Bacteria
| Peptide | Bacterial Strain | MIC (μM) | Reference |
|---|---|---|---|
| Esc(1-18) | E. coli K12 | 16 | nih.gov |
| Esc(1-18) | E. coli O157:H7 EDL933 | 32 | nih.gov |
| Esc(1-21) | E. coli K12 | 2 | nih.gov |
| Esc(1-21) | E. coli O157:H7 EDL933 | 4 | nih.gov |
| Kanamycin | E. coli K12 | 16 | nih.gov |
| Kanamycin | E. coli O157:H7 EDL933 | 16 | nih.gov |
This table is interactive. You can sort and filter the data.
Activity Profile Against Gram-Positive Bacterial Pathogens
While generally more active against Gram-negative species, this compound and its derivatives are also effective against Gram-positive bacteria. researchgate.net The spectrum of activity includes pathogens like Streptococcus agalactiae, Corynebacterium jeikeium, and the notorious multi-drug resistant Staphylococcus aureus (MRSA). researchgate.netvulcanchem.com
The native peptide's activity against S. aureus can be diminished at high salt concentrations, a limitation not observed with Gram-negative bacteria. nih.gov However, chemical modifications to the peptide structure can enhance its efficacy against Gram-positive strains. For instance, substituting a glycine (B1666218) residue with α-aminoisobutyric acid (Aib) in a related esculentin (B142307) derivative significantly improved its activity against S. aureus, including multidrug-resistant clinical isolates, without losing efficacy against Gram-negative bacteria. researchgate.net
Antifungal Capabilities against Clinically Relevant Fungi
This compound and its fragments possess significant antifungal properties. nih.govwikipedia.org The N-terminal fragment Esc(1-18) is highly active against various fungal species, including the opportunistic human pathogen Candida albicans. nih.govnih.govnih.gov Studies have shown that Esc(1-18) exerts a rapid, dose-dependent fungicidal action against C. albicans yeast cells, with an approximate 80% reduction in viability observed within 20 minutes at a concentration of 16 μM. nih.gov
The peptide is also effective against the more virulent hyphal form of C. albicans. nih.gov The primary mechanism of this antifungal action is the perturbation and permeabilization of the fungal cell membrane. nih.gov Interestingly, Esc(1-18) was found to be four times more potent against the plant pathogen Phytophthora nicotianae than the full-length this compound peptide. nih.gov Other related peptides, such as Esc(1-21), have also demonstrated activity against C. albicans. nih.govvulcanchem.com
Anti-Biofilm Properties and Biofilm Dispersal Mechanisms
A critical aspect of this compound's therapeutic potential is its ability to combat bacterial biofilms, which are notoriously resistant to conventional antibiotics. nih.govmdpi.com At sub-inhibitory concentrations, derivatives like Esc(1-18) and Esc(1-21) can significantly reduce the formation of biofilms by pathogens such as E. coli O157:H7 and P. aeruginosa. researchgate.netnih.govfrontiersin.org
The anti-biofilm mechanism involves the modulation of gene expression. In E. coli O157:H7, these peptides induce the expression of genes involved in biofilm dispersal and stress response, such as csrA, hha, and nirB. nih.gov The induction of the nirB gene suggests a possible increase in nitric oxide, a key mediator of biofilm dispersal. nih.gov In P. aeruginosa, the anti-biofilm activity of Esc(1-21) derivatives is linked to their ability to hamper bacterial motility and decrease the expression of specific virulence genes. frontiersin.org The peptides can also disrupt the membrane potential of cells embedded within the biofilm and degrade the biofilm matrix. mdpi.com
Synergistic Effects with Conventional Antibiotics
This compound derivatives can work in synergy with conventional antibiotics, enhancing their efficacy and potentially lowering the required therapeutic doses. purdue.edupensoft.net This cooperative action has been observed against several challenging pathogens.
A key finding is the ability of this compound(1-18) to resensitize multi-drug resistant (MDR) bacteria to antibiotics to which they were previously resistant. mdpi.comresearchgate.net At sub-inhibitory concentrations, the peptide can render MDR strains of E. coli and Stenotrophomonas maltophilia susceptible to antibiotics. nih.govmdpi.com For example, a synergistic bactericidal effect was observed when Esc(1-18) was combined with amikacin (B45834) or colistin (B93849) against clinical strains of S. maltophilia, including those resistant to these antibiotics. nih.gov The primary mechanism for this resensitization is the permeabilization of the bacterial membrane by the peptide, which allows increased access for the conventional antibiotic to reach its intracellular target. purdue.eduresearchgate.net
**Table 2: Synergistic Activity of this compound(1-18) with Conventional Antibiotics against *S. maltophilia***
| Antibiotic Combination | Effect | Target Organism | Reference |
|---|---|---|---|
| Esc(1-18) + Amikacin | Synergistic | S. maltophilia | nih.gov |
| Esc(1-18) + Colistin | Synergistic | S. maltophilia | nih.gov |
| Esc(1-18) + Levofloxacin | Indifferent | S. maltophilia | nih.gov |
| Esc(1-18) + Ceftazidime | Indifferent | S. maltophilia | nih.gov |
This table is interactive. You can sort and filter the data.
Efflux pumps are a major mechanism of antibiotic resistance, actively transporting drugs out of the bacterial cell. frontiersin.orgnih.gov Esculentin derivatives have been shown to counteract this mechanism. A study on the Esculentin-1a derivative, Esc(1-21)-1c, revealed that it acts synergistically with antibiotics such as tetracycline, erythromycin, and chloramphenicol (B1208) against P. aeruginosa. frontiersin.org A differential proteomic approach demonstrated that the peptide significantly decreased the production of the MexA, MexB, and OprM proteins, which are components of the tripartite MexAB-OprM efflux pump. frontiersin.org By down-regulating this critical efflux system, the peptide increases the intracellular concentration of the antibiotic, thereby restoring its efficacy. frontiersin.org
Immunomodulatory and Regenerative Activities of Esculentin 1b
Immunomodulatory Effects on Mammalian Immune Cells
Esculentin-1B and its analogs have been shown to modulate the functions of mammalian immune cells, which are crucial for defending the body against pathogens and repairing damaged tissues. These peptides can influence the production of signaling molecules called cytokines and affect the ability of immune cells to engulf and destroy foreign particles.
Impact on Inflammatory Cytokine Production
The production of inflammatory cytokines is a key aspect of the immune response. Research has shown that a homolog of Esculentin-1, Esculentin-1PN, can augment the expression of pro-inflammatory cytokine genes in a murine leukemic monocyte/macrophage cell line (RAW264.7). researchgate.netnih.gov Specifically, treatment with Esculentin-1PN led to a notable increase in the expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.gov This suggests that this compound and its related peptides can stimulate monocytes and macrophages, which are important players in the innate immune response. nih.gov The increased expression of these pro-inflammatory cytokines is a marker of cellular activation. nih.gov Conversely, the expression of the anti-inflammatory cytokines Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β) remained unchanged after treatment with Esculentin-1PN. nih.gov Another study on a derivative of Esculentin-1a, however, showed an inhibition of pro-inflammatory cytokines TNF-α and IL-1β production in mouse peritoneal cells, while stimulating the production of the anti-inflammatory cytokine IL-10. researchgate.net
Table 1: Effect of Esculentin-1 Homologs on Cytokine Production
| Cell Line | Peptide | Effect on Pro-inflammatory Cytokines (TNF-α, IL-1β) | Effect on Anti-inflammatory Cytokines (IL-10, TGF-β) |
|---|---|---|---|
| RAW264.7 | Esculentin-1PN | Increased expression | No change |
| Mouse Peritoneal Cells | Esculentin-1a derivative (RP-27) | Decreased production | Increased production (IL-10) |
Influence on Phagocytic and Respiratory Burst Activities
Phagocytosis is the process by which immune cells engulf and eliminate pathogens. This process is often accompanied by a "respiratory burst," a rapid release of reactive oxygen species (ROS) that are toxic to microbes. taylorandfrancis.comscielo.br Esculentin-1PN has been observed to significantly enhance the respiratory burst in RAW264.7 cells in a dose-dependent manner, without stimulating chemotaxis (cell movement). nih.gov This amplification of the respiratory burst suggests that Esculentin-1PN can boost the microbicidal activity of these immune cells. nih.govmdpi.com The production of ROS during the respiratory burst is a critical mechanism for oxygen-dependent killing of bacteria. nih.gov
Angiogenic Promotion and Associated Signaling Pathways
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a vital process in wound healing and tissue regeneration. jst.go.jpnih.govjst.go.jp A derivative of Esculentin-1a, Esculentin-1a(1-21)NH2, has been shown to promote angiogenesis, accelerating wound healing. jst.go.jpnih.govjst.go.jp
Endothelial Cell Migration and Proliferation Induction
The formation of new blood vessels involves the migration and proliferation of endothelial cells, which line the interior surface of blood vessels. Esculentin-1a(1-21)NH2 has been found to significantly promote the migration and proliferation of human umbilical vein vascular endothelial cells (HUVECs). jst.go.jpnih.govjst.go.jp In vitro assays, such as the cell scratch assay and transwell assay, have demonstrated that this peptide enhances the closure of "wounds" in a cell monolayer and stimulates cell movement. jst.go.jp Furthermore, it has been shown to increase the expression of markers associated with cell proliferation and angiogenesis, such as Proliferating Cell Nuclear Antigen (PCNA) and CD31. jst.go.jpnih.govjst.go.jp
Activation of PI3K/AKT Pathway
The pro-angiogenic effects of Esculentin-1a(1-21)NH2 are mediated through the activation of a specific intracellular signaling pathway known as the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway. jst.go.jpnih.gov This pathway is a key regulator of various cellular processes, including cell survival, growth, and migration. mdpi.comnih.govopenaccessjournals.com Activation of the PI3K/AKT pathway in endothelial cells by Esculentin-1a(1-21)NH2 leads to the upregulation of downstream targets that promote angiogenesis. jst.go.jpnih.gov The importance of this pathway is highlighted by the fact that the pro-angiogenic effects of the peptide were diminished when a PI3K pathway inhibitor, LY294002, was used. jst.go.jpnih.gov
Table 2: Angiogenic Effects of Esculentin-1a(1-21)NH2 on HUVECs
| Assay | Effect of Esculentin-1a(1-21)NH2 |
|---|---|
| Cell Proliferation | Increased |
| Cell Migration | Increased |
| Tube Formation | Increased |
| CD31 Expression | Upregulated |
| PCNA Expression | Upregulated |
| PI3K/AKT Pathway | Activated |
Epidermal Keratinocyte Migration and Re-epithelialization Promotion
Re-epithelialization, the process of restoring the skin's outer layer, is a critical step in wound healing. A derivative of Esculentin-1a, Esculentin-1a(1-21)NH2, has been identified as a potent promoter of this process. plos.orgsigmaaldrich.comsemanticscholar.org It has been shown to stimulate the migration of human keratinocytes, the primary cells of the epidermis, in a significant and efficient manner. plos.orgsigmaaldrich.comsemanticscholar.orgnih.gov
Studies using in vitro "wound" healing assays have demonstrated that Esculentin-1a(1-21)NH2 accelerates the closure of a gap in a monolayer of both immortalized human keratinocytes (HaCaT cells) and primary human epidermal keratinocytes. jst.go.jpplos.org This pro-migratory activity is notably more efficient than that of the human cathelicidin (B612621) LL-37, a well-known wound healing promoter. plos.orgsemanticscholar.org The mechanism behind this effect involves the activation of the Epidermal Growth Factor Receptor (EGFR). jst.go.jpplos.orgfrontiersin.org This peptide-induced cell migration is a key factor in promoting the re-epithelialization of wounds. plos.orgfrontiersin.org
Involvement of Epidermal Growth Factor Receptor (EGFR) Signaling
Emerging research has illuminated the crucial role of the Epidermal Growth Factor Receptor (EGFR) in mediating the regenerative activities of peptides derived from Esculentin-1a, a close homolog of this compound. These peptides have been shown to stimulate the migration of bronchial epithelial cells, a key process in wound repair. nih.gov This migratory effect is not a direct action but is achieved through an indirect activation of the EGFR, which is mediated by metalloproteinases. nih.gov
Further studies on human keratinocytes, the primary cells of the epidermis, have substantiated the involvement of EGFR signaling. A derivative of Esculentin-1a, esculentin-1a(1-21)NH2, was found to significantly promote the migration of immortalized human keratinocytes (HaCaT cells). nih.govjmb.or.krmdpi.com This pro-migratory activity was determined to be dependent on the activation of the EGFR and the subsequent phosphorylation of the STAT3 protein. nih.govjmb.or.krmdpi.com The activation of this signaling cascade is a critical step in initiating the re-epithelialization phase of wound healing.
The significance of this EGFR-dependent mechanism is underscored by its efficiency. The Esculentin-1a-derived peptide stimulated keratinocyte migration more effectively than human cathelicidin (LL-37), another antimicrobial peptide known for its wound healing properties. nih.govmdpi.com Moreover, the pro-angiogenic effects of esculentin-1a(1–21)NH2, which are vital for wound healing, have also been linked to the activation of key signaling pathways, including the PI3K/AKT pathway, which can be downstream of or parallel to EGFR activation. researchgate.net
Lipopolysaccharide Neutralization and Endotoxin (B1171834) Detoxification
A critical aspect of the immunomodulatory function of this compound and its related peptides is their ability to neutralize lipopolysaccharides (LPS), the major component of the outer membrane of Gram-negative bacteria and a potent trigger of septic shock. nih.govnih.gov The interaction between esculentin-derived peptides and LPS is a key mechanism for endotoxin detoxification.
Structural studies using Nuclear Magnetic Resonance (NMR) have provided detailed insights into this interaction. In an aqueous solution, the esculentin-1a(1-21)NH2 peptide exists in a random coil structure. However, upon encountering LPS micelles, it undergoes a conformational change, adopting an amphipathic helical structure. nih.govresearchgate.net This induced helix features a cluster of five basic lysine (B10760008) residues on one face, creating a hydrophilic domain that is crucial for binding to the negatively charged phosphate (B84403) groups of the lipid A portion of LPS. nih.govresearchgate.net This interaction is an exothermic process, indicating a spontaneous and favorable binding. nih.govresearchgate.net
Functionally, this binding and neutralization of LPS have profound immunological consequences. Esculentin-1a derived peptides have been shown to inhibit the release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), from macrophages that have been activated by Pseudomonas aeruginosa LPS. mdpi.comnih.gov The proposed mechanism for this anti-endotoxin activity is the physical disruption of LPS aggregates. nih.gov By breaking down the large, biologically active LPS aggregates into smaller, less potent particles, the esculentin (B142307) peptides prevent the strong activation of Toll-like receptor 4 (TLR4) on immune cells, thereby mitigating the excessive inflammatory response that can lead to sepsis. nih.gov
Furthermore, another homolog, Esculentin-1GN, has also demonstrated the ability to bind directly to LPS and consequently suppress the LPS-induced inflammatory response pathway. researchgate.net This capacity to sequester and neutralize LPS is a hallmark of many host defense peptides and is a critical component of the innate immune response to bacterial infections. mdpi.complos.org The interaction involves both electrostatic attractions between the cationic peptide and the anionic LPS, as well as hydrophobic interactions with the acyl chains of lipid A. jmb.or.kracs.org
The ability of esculentin-derived peptides to counteract the inhibitory effects of LPS on wound healing further highlights the synergy between their regenerative and immunomodulatory activities. nih.gov By neutralizing LPS, these peptides not only dampen the inflammatory cascade but also create a more permissive environment for cellular migration and tissue repair.
Structure Activity Relationship Sar of Esculentin 1b Analogues
Correlation between Amino Acid Sequence and Antimicrobial Potency
The amino acid sequence of Esculentin-1b analogues is a primary determinant of their antimicrobial power. Studies have revealed that the N-terminal portion of the peptide is responsible for its antimicrobial effects, while the C-terminal fragment (residues 19-46) is largely devoid of activity, likely due to its low net positive charge. frontiersin.orgnih.gov
Truncation studies have shown that the synthetic N-terminal fragment this compound(1-18) retains significant activity against a broad spectrum of bacteria and fungi, comparable in many cases to the full-length 46-residue peptide. nih.govresearchgate.net A slightly longer analogue derived from the related Esculentin-1a, known as Esc(1-21), which has three additional C-terminal residues (Leu-Lys-Gly), exhibits even higher antimicrobial potency, particularly against Gram-negative bacteria like Pseudomonas aeruginosa. frontiersin.org
Specific amino acid substitutions within these active fragments have profound effects on potency. A key position identified in SAR studies is Glycine (B1666218) at position 8 (Gly⁸). Replacing Gly⁸ in the Esc(1-21) peptide with α-aminoisobutyric acid (Aib), a non-natural amino acid, resulted in an analogue with significantly enhanced activity against Gram-positive bacteria, including multi-drug resistant Staphylococcus aureus, without losing efficacy against Gram-negative strains. acs.org Conversely, substituting Gly⁸ with Proline (Pro) or its enantiomer D-Proline (dPro) led to a two- to eight-fold decrease in activity against all tested microorganisms. acs.org This highlights that specific residues can dramatically modulate the antimicrobial spectrum and potency.
Table 1: Antimicrobial Activity (MIC, µM) of Esc(1-21) Analogues This interactive table summarizes the Minimum Inhibitory Concentration (MIC) values of Esc(1-21) and its analogues with substitutions at the Gly⁸ position against various bacterial strains.
| Peptide / Analogue | Sequence | P. aeruginosa | E. coli | S. aureus |
|---|---|---|---|---|
| Esc(1-21) (Parent) | GIFSKLAGG KIKNLLISGLKG-NH₂ | 4 | 4 | 16-64 |
| Analogue 2 ([Aib⁸]) | GIFSKLAGAib KIKNLLISGLKG-NH₂ | 4 | 4 | 2-4 |
| Analogue 3 ([Pro⁸]) | GIFSKLAGP KIKNLLISGLKG-NH₂ | 16 | 16 | >64 |
| Analogue 4 ([dPro⁸]) | GIFSKLAGp KIKNLLISGLKG-NH₂ | 32 | 32 | >64 |
Data sourced from research on Esc(1-21) analogues. acs.org
Influence of Helical Content and Conformational Stability on Biological Activity
This compound and its active fragments adopt an amphipathic α-helical conformation in membrane-mimicking environments, which is critical for their biological function. frontiersin.orgresearchgate.net The stability and extent of this helical structure directly influence antimicrobial efficacy and biostability. For an AMP to be effective, it generally requires a stable helical structure. jst.go.jp
The substitution of Gly⁸ with the helicogenic amino acid Aib in Esc(1-21) was found to stabilize and increase the α-helical content of the peptide. acs.orgresearchgate.net This enhanced helicity is believed to be a key reason for the analogue's improved activity against S. aureus and its greater stability against proteolytic degradation. acs.orgresearchgate.net In contrast, the introduction of D-amino acids, such as in the diastereomer Esc(1-21)-1c, reduces the α-helical content, which correlates with lower cytotoxicity towards mammalian cells but also weaker bactericidal activity compared to the all-L peptide. rcsb.org Nuclear Magnetic Resonance (NMR) studies of Esc(1-18) revealed that it forms an amphipathic helix with a distinct kink at residue Gly⁸ when interacting with negatively charged micelles that mimic bacterial membranes. researchgate.netresearchgate.net This conformational flexibility may be crucial for its mechanism of action.
Role of Net Charge and Amphipathicity in Cell Selectivity
The selectivity of this compound analogues for microbial cells over host cells is governed by a combination of net positive charge and amphipathicity. researchgate.netunito.it Amphipathicity refers to the spatial separation of hydrophobic and hydrophilic (charged) residues, which allows the peptide to interact with and insert into lipid membranes. This compound fragments are highly amphipathic when folded into an α-helix. researchgate.netresearchgate.net
The net positive charge is crucial for the initial electrostatic attraction to the generally anionic surfaces of bacterial membranes. frontiersin.orgresearchgate.net The full-length this compound has a net charge of +5 at neutral pH. frontiersin.org The active N-terminal fragment Esc(1-18) retains a significant positive charge, which facilitates its binding to bacteria. researchgate.net Increasing the net positive charge, as seen in the Esc(1-21) analogue (charge of +6), can enhance antimicrobial potency. frontiersin.org However, a simple increase in charge or hydrophobicity is not always beneficial, as it can lead to a loss of selectivity and an increase in hemolytic activity (lysis of red blood cells). researchgate.net For instance, while the full-length Esculentin-1 peptide is highly potent, its truncated Esc(1-18) fragment shows reduced activity against human erythrocytes, indicating that peptide length and the distribution of charged residues are important determinants for cell selectivity. nih.gov
Determinants of Specificity for Bacterial versus Eukaryotic Membranes
The primary determinant of specificity for bacterial versus eukaryotic membranes is the difference in the lipid composition of these membranes. Bacterial membranes, particularly in Gram-negative bacteria, are rich in negatively charged phospholipids (B1166683), such as phosphatidylglycerol, and lipopolysaccharide (LPS), which creates a strong negative surface potential. researchgate.netacs.org In contrast, eukaryotic cell membranes are typically composed of zwitterionic (electrically neutral) phospholipids like phosphatidylcholine and contain cholesterol, which can inhibit the activity of some AMPs. researchgate.net
This compound analogues exploit this difference. Their net positive charge drives a preferential interaction with the anionic bacterial membranes. researchgate.netresearchgate.net Structural studies have shown that Esc(1-18) has a higher affinity for and inserts more deeply into negatively charged micelles (a model for bacterial membranes) compared to zwitterionic micelles (a model for eukaryotic membranes). researchgate.netresearchgate.net The presence of these negatively charged lipids appears to be a prerequisite for the peptide to bind and fold into its active, membrane-disrupting helical conformation. researchgate.net The peptide's interaction with and disruption of the outer membrane of Gram-negative bacteria is a key step in its lethal mechanism, allowing it to permeabilize the inner membrane as well. nih.govacs.org The reduced interaction with neutral eukaryotic membranes results in lower cytotoxicity and hemolytic activity, making these peptides selective antimicrobial agents. nih.govresearchgate.net
Advanced Methodologies in Esculentin 1b Research
In Vitro Cell Culture Models for Efficacy and Mechanistic Studies
In vitro cell culture models are fundamental tools for assessing the biological activity and elucidating the mechanisms of action of Esculentin-1b and its fragments. These models provide controlled environments to study the peptide's effects on various cell types, including pathogenic microbes and mammalian cells.
Researchers have utilized these models extensively. For instance, the N-terminal 1-18 fragment of this compound, often denoted as Esc(1-18), has been evaluated against the fungal pathogen Candida albicans. nih.gov Studies using in vitro cultures demonstrated that Esc(1-18) caused a rapid decrease in the number of viable yeast cells and was also effective against the more virulent hyphal form. nih.gov A key finding from these studies was the peptide's ability to inhibit the transition from the yeast form to the hyphal form at sub-inhibitory concentrations. nih.gov The mechanism was identified as a membrane-perturbing effect. nih.govresearchgate.net
Beyond fungal pathogens, the activity of esculentin (B142307) peptides has been tested against bacteria such as Corynebacterium jeikeium, where Esc(1-18) and Esc(1-21) showed potent efficacy. mdpi.com Importantly, these in vitro models also serve to evaluate cytotoxicity against mammalian cells. Esc(1-18) has been shown to have no toxic effects on mammalian cells, including erythrocytes, lymphocytes, macrophages, and keratinocytes, at concentrations that are microbicidal. nih.gov Similarly, studies on human immortalized keratinocytes (HaCaT cells) and primary human epidermal keratinocytes have been used to demonstrate the wound-healing potential of related esculentin fragments, which stimulate cell migration. plos.org
These cell-based assays are often the first step in quantifying antimicrobial efficacy, typically by determining the Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) against specific microbial strains. mdpi.comnih.gov
Table 1: Examples of In Vitro Models in this compound Research
| Cell Line/Organism | Model Type | Key Findings | References |
|---|---|---|---|
| Candida albicans | Fungal Pathogen | Esc(1-18) causes rapid cell reduction, kills hyphae, and inhibits yeast-to-hyphae transition via membrane perturbation. | nih.gov |
| Corynebacterium jeikeium | Gram-positive Bacteria | Esc(1-18) and Esc(1-21) demonstrate potent inhibitory and bactericidal activity. | mdpi.com |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Esc(1-18) rapidly kills bacteria with concomitant membrane permeation. | researchgate.net |
| Human Erythrocytes | Mammalian Cell (Toxicity) | Esc(1-18) displays low hemolytic capacity, indicating non-toxicity at antimicrobial concentrations. | nih.govresearchgate.net |
| Human Keratinocytes (HaCaT, primary) | Mammalian Cell (Wound Healing) | Esculentin-1a(1-21)NH2 promotes cell migration, suggesting wound healing properties. | plos.org |
Biophysical Techniques for Structural Elucidation and Membrane Interaction Studies
Biophysical techniques are crucial for understanding how this compound adopts its active conformation and interacts with bacterial membranes, which is believed to be its primary mode of action. researchgate.netresearchgate.net
Circular Dichroism (CD) spectroscopy is a powerful technique used to investigate the secondary structure of peptides in different environments. For this compound(1-18), CD studies have been pivotal in demonstrating its conformational flexibility. researchgate.netnih.gov In aqueous solutions, the peptide exhibits a CD spectrum characteristic of a random coil, indicating it is largely unstructured. researchgate.net However, upon introduction into membrane-mimicking environments, such as trifluoroethanol (TFE)/water mixtures, the peptide undergoes a significant conformational change. researchgate.netnih.gov As the hydrophobicity of the solvent increases, Esc(1-18) shows a clear tendency to fold into an α-helical conformation. researchgate.netnih.gov This induced folding is a common feature of many antimicrobial peptides that target membranes.
Table 2: Conformational Analysis of this compound(1-18) by CD Spectroscopy
| Solvent/Environment | Observed Conformation | Interpretation | References |
|---|---|---|---|
| Pure Water | Random Coil | The peptide is unstructured in a simple aqueous solution. | researchgate.net |
| 10% v/v TFE/Water | Random Coil | The environment is not sufficiently hydrophobic to induce folding. | researchgate.net |
These studies revealed that in the presence of negatively charged sodium dodecyl sulfate (B86663) (SDS) micelles, which mimic bacterial membranes, Esc(1-18) adopts an amphipathic helical structure. researchgate.net This structure is characterized by a distinct kink around a glycine (B1666218) residue (G8). researchgate.net The amphipathic nature, with hydrophobic and hydrophilic residues segregated on opposite faces of the helix, is critical for membrane insertion and disruption. researchgate.net NMR studies confirmed a deeper insertion of the peptide into the negatively charged micelles compared to zwitterionic ones, providing a structural basis for its selectivity towards bacterial cells. researchgate.net
Mass spectrometry is an essential analytical tool in peptide research, primarily used for verifying the molecular identity and purity of synthetic or isolated peptides. For this compound fragments, techniques like Electron Spray Ionization (ESI) Mass Spectrometry and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) have been employed to confirm that the synthesized peptides have the correct molecular mass, ensuring the integrity of the molecules used in biological and structural assays. nih.govresearchgate.net More advanced applications involve using tandem mass spectrometry to quantify peptide uptake or to identify proteins in proteomics studies. frontiersin.org
High-Throughput "Omics" Technologies (Proteomics, Transcriptomics)
"Omics" technologies provide a global view of the molecular changes within an organism in response to a specific stimulus, such as treatment with an antimicrobial peptide. For this compound and its close analogues, proteomics and transcriptomics have offered deeper mechanistic insights beyond direct membrane damage.
In contrast, integrated proteomic and transcriptomic studies on the related peptide Esculentin-1a(1-21) in the eukaryotic model organism Saccharomyces cerevisiae showed more complex effects. The peptide was found to cause the downregulation of enzymes in the lower glycolytic pathway and affect genes related to cell wall maintenance and the High Osmolarity Glycerol (HOG) pathway. researchgate.netcore.ac.uknih.gov Another study on a derivative, Esc(1-21)-1c, used proteomics and transcriptional analysis to show that the peptide significantly decreased the production of proteins in the MexAB-OprM efflux pump in Pseudomonas aeruginosa. frontiersin.org This downregulation makes the bacteria more susceptible to conventional antibiotics. frontiersin.org
Computational Approaches: Molecular Docking and Dynamics Simulations
Computational methods, including molecular docking and molecular dynamics (MD) simulations, are increasingly used to complement experimental data. These in silico techniques can predict how a peptide interacts with a membrane or a specific protein target at an atomic level and observe its behavior over time.
Molecular dynamics simulations have been used to study the stability of esculentin peptide variants and their interaction with targets. For example, simulations of a triple mutant of Esc(1-18) were used to reveal its stability within a chitin (B13524) synthase complex and to model its transmembrane mechanism using an all-atom force field. researchgate.net Other research has employed replica exchange molecular dynamics (RexMD) simulations to investigate the peptide's conformational landscape. cnjournals.com These computational studies can provide dynamic insights into the peptide's folding, insertion into a lipid bilayer, and the formation of pores, which are difficult to capture with static experimental methods. While many docking and dynamics studies have focused on the related coumarin (B35378) compound "esculetin," nih.govnih.govresearchgate.netcapes.gov.br the application of these powerful predictive tools to the this compound peptide itself is a growing area of research that helps refine structural models and understand its mechanism of action.
In Vivo Preclinical Infection Models (e.g., Caenorhabditis elegans)
The nematode Caenorhabditis elegans has emerged as a valuable in vivo model for the preclinical evaluation of antimicrobial peptides, including this compound and its derivatives. nih.govmdpi.com Its simple structure, transparency, short life cycle, and well-characterized genetics make it a suitable system for studying host-pathogen interactions and the in vivo efficacy of novel anti-infective agents. biologists.comnih.gov Research utilizing C. elegans has provided significant insights into the activity of this compound against clinically relevant pathogens.
Studies have demonstrated the efficacy of an N-terminal fragment of this compound, this compound(1-18), in combating infections in this model organism. researchgate.netasm.org The nematode serves as a practical tool for assessing not only the antimicrobial activity of the peptide within a living host but also for preliminary evaluation of its potential toxicity. frontiersin.org
Detailed Research Findings
Research using C. elegans infection models has yielded specific data on the in vivo bioactivity of this compound fragments against both bacterial and fungal pathogens.
In studies involving infection with a multi-drug resistant clinical isolate of Pseudomonas aeruginosa, this compound(1-18) was found to be highly effective. researchgate.netasm.org When administered to infected nematodes, the peptide significantly promoted their survival. nih.gov One study reported that treatment with this compound(1-18) increased the survival of P. aeruginosa-infected worms by approximately four-fold after 40 hours compared to untreated controls. nih.gov Furthermore, taking advantage of the nematode's transparency, researchers observed that this compound(1-18) was able to permeate the membrane of P. aeruginosa cells within the infected nematode, suggesting a direct membrane-disrupting mechanism of action in vivo. researchgate.netasm.org This was a noteworthy finding, demonstrating the ability of a frog skin antimicrobial peptide to permeate the microbial membrane within a living organism. researchgate.net
This compound(1-18) has also been evaluated against the fungal pathogen Candida albicans using the C. elegans model. nih.gov The peptide demonstrated a marked ability to promote the survival of C. albicans-infected worms. nih.gov After 24 hours of infection, treatment with this compound(1-18) resulted in an increase in C. elegans survival by more than 50%. nih.gov This survival benefit was correlated with a direct impact on the fungal load within the nematode's intestine, where the peptide caused an approximate 40% reduction in the number of colony-forming units (CFU). nih.gov A crucial finding from this in vivo model was the peptide's ability to inhibit the transition of C. albicans from its yeast form to its more virulent hyphal form within the worm's gut, a key factor in its pathogenic process. nih.gov
These findings in the C. elegans model underscore its utility in providing preclinical evidence of an antimicrobial peptide's efficacy, demonstrating direct antimicrobial action and anti-virulence properties in a whole-animal system. researchgate.netnih.gov
Interactive Data Table: Efficacy of this compound(1-18) in C. elegans Infection Models
| Pathogen | Metric | Result | Source |
| Pseudomonas aeruginosa (MDR) | Worm Survival | ~4-fold increase after 40 hours | nih.gov |
| Pseudomonas aeruginosa (MDR) | Mechanism of Action | Permeated bacterial membrane in vivo | researchgate.netasm.org |
| Candida albicans | Worm Survival | >50% increase within 24 hours | nih.gov |
| Candida albicans | Fungal Load (Intestinal CFU) | ~40% reduction | nih.gov |
| Candida albicans | Virulence Factor | Inhibited hyphal formation in vivo | nih.gov |
Translational Research and Future Directions for Esculentin 1b
Strategies for Enhancing Esculentin-1B Biostability and Efficacy
A primary hurdle in the therapeutic application of peptides is their susceptibility to proteolytic degradation and potential cytotoxicity at high concentrations. Research has focused on strategic modifications of esculentin (B142307) peptides to improve their stability and therapeutic index.
Much of the foundational work has been conducted on the closely related Esculentin-1a and truncated fragments that are homologous to this compound sequences. A key approach involves the substitution of natural L-amino acids with non-natural amino acids. The incorporation of α-aminoisobutyric acid (Aib), a non-coded amino acid, has been shown to stabilize the α-helical structure of the peptide, which is crucial for its antimicrobial function. frontiersin.orgnih.gov This modification can protect the peptide from enzymatic degradation by peptidases. nih.gov For example, replacing specific residues in an esculentin-1a-derived peptide with Aib not only enhanced its α-helicity but also broadened its spectrum of activity, conferring potent efficacy against Gram-positive bacteria like Staphylococcus species, against which the original peptide was less active. frontiersin.orgnih.govnih.gov
Another effective strategy is the use of D-amino acids. Designing diastereomers by replacing specific L-amino acids with their D-enantiomers can make the peptide less recognizable to host and bacterial proteases, thereby increasing its half-life. nih.govresearchgate.net This approach has been shown to reduce the peptide's cytotoxicity without eliminating its antimicrobial and antibiofilm efficacy. nih.govrcsb.org
Research has also focused on truncated versions of the peptide, particularly the N-terminal fragment this compound(1-18). nih.gov This 18-residue fragment retains significant antimicrobial activity, comparable in some cases to the full-length 46-residue peptide, but demonstrates a reduced hemolytic effect on human red blood cells. frontiersin.orgnih.gov This suggests that truncation is a viable strategy to create smaller, potentially safer, and more cost-effective therapeutic leads while preserving the essential antimicrobial domain. nih.gov Further modifications, such as fatty acid conjugation, have been explored for other amphibian peptides to improve plasma stability and could be a promising avenue for this compound derivatives. researchgate.net
| Modification Strategy | Example/Rationale | Observed Outcome | Reference |
|---|---|---|---|
| Amino Acid Substitution (Aib) | Replacement of Gly8 with α-aminoisobutyric acid (Aib) in an Esculentin-1a analogue. | Increased biostability, higher α-helical content, and expanded activity against Gram-positive bacteria. | researchgate.netacs.orgnih.gov |
| Amino Acid Substitution (D-amino acids) | Creation of a diastereomer of Esc(1-21) with two D-amino acids. | Reduced cytotoxicity and improved stability against proteolytic degradation. | nih.govresearchgate.netrcsb.org |
| Peptide Truncation | Use of the N-terminal fragment this compound(1-18). | Retained high antimicrobial activity with lower hemolytic capacity compared to the full-length peptide. | frontiersin.orgnih.gov |
| Fatty Acid Conjugation | Attachment of octanoic acid to an Esculentin-2CHa analogue. | Conveyed resistance to plasma enzyme degradation while preserving biological activity. | researchgate.net |
Development of Novel Delivery Systems and Nanocarriers
To overcome challenges related to inefficient delivery and to protect the peptide from degradation in vivo, researchers are developing advanced delivery systems. Nanocarriers offer a promising solution by encapsulating or conjugating the peptide, thereby enhancing its stability, solubility, and bioavailability at the target site. frontiersin.org
Gold nanoparticles (AuNPs) have been successfully used as a delivery vehicle for Esculentin-1a-derived peptides. frontiersin.orgmdpi.com Covalent conjugation of the peptide to AuNPs via a polyethylene (B3416737) glycol (PEG) linker was found to increase its antipseudomonal activity by nearly 15-fold compared to the free peptide, without inducing toxicity in human cells. researchgate.net The nanoparticle-conjugated peptide also showed greater resistance to proteolytic digestion. researchgate.net
Biodegradable polymer-based nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), represent another advanced delivery strategy. acs.orgnih.gov PLGA nanoparticles have been used to encapsulate esculentin-1a-derived peptides for the treatment of Pseudomonas aeruginosa lung infections. acs.org These nanoparticles demonstrated improved transport through artificial cystic fibrosis mucus and, when administered to infected mice, resulted in a significant and prolonged reduction in the pulmonary bacterial burden compared to the free peptide. acs.orgnih.gov The encapsulation within PLGA nanoparticles can also reduce the peptide's toxicity by ensuring a more targeted delivery to the site of infection. nih.gov Other nanosystems, including liposomes and hydrogels, are also being explored for the delivery of various antimicrobial peptides and hold potential for this compound. mdpi.commdpi.com
Integration into Antimicrobial Material Science and Biomedical Device Coatings
Biomaterial-associated infections are a major challenge in modern medicine, often linked to the formation of bacterial biofilms on the surfaces of medical devices. Integrating AMPs like this compound into biomedical materials offers a strategy to create anti-infective surfaces that can prevent bacterial colonization and biofilm formation. ontosight.ai
One proven approach is the immobilization of the peptide onto the device surface. Research on an Esculentin-1a derivative demonstrated that it could be successfully immobilized on silicon hydrogel contact lenses. nih.govresearchgate.net This created an antibacterial surface capable of reducing microbial growth and attachment, highlighting the potential for this technology in ophthalmology and other fields. nih.govresearchgate.net The development of antimicrobial coatings containing this compound could have broad applications for devices such as catheters, prosthetic joints, and other implants. ontosight.ai
Exploring Polypharmacological Applications and Synergistic Combination Therapies
The therapeutic potential of this compound extends beyond its direct antimicrobial effects. Research is uncovering its polypharmacological capabilities, meaning it can interact with multiple targets to produce a range of biological effects. Furthermore, it can act synergistically with existing antibiotics, potentially revitalizing their efficacy against multidrug-resistant (MDR) pathogens.
Studies have shown that the fragment this compound(1-18) works synergistically with conventional antibiotics. When combined with amikacin (B45834) or colistin (B93849), it exhibited a synergistic bactericidal effect against clinical strains of Stenotrophomonas maltophilia, including those resistant to these antibiotics. nih.gov This suggests that sub-lethal concentrations of the peptide can permeabilize the bacterial membrane, allowing increased entry and efficacy of the co-administered antibiotic. nih.govacs.org This combination therapy approach could lower the required dose of conventional antibiotics, reducing the risk of toxicity and slowing the development of resistance.
Beyond its role in fighting infection, the esculentin family of peptides has shown other biological activities. Notably, this compound is among the esculentins that have been reported to promote insulin (B600854) release, indicating a potential application in the management of diabetes. researchgate.netmdpi.com Additionally, homologs of Esculentin-1 possess immunomodulatory properties. researchgate.netnih.govresearchgate.net For instance, a homolog from the dark-spotted frog was shown to augment the respiratory burst in macrophages and induce the expression of pro-inflammatory cytokines, highlighting its ability to modulate the host's innate immune response. researchgate.netnih.gov This multifaceted activity is a key area of ongoing research.
| Antibiotic | Target Organism | Observed Effect | Reference |
|---|---|---|---|
| Amikacin | Stenotrophomonas maltophilia | Synergistic bactericidal effect, including against resistant strains. | nih.gov |
| Colistin | Stenotrophomonas maltophilia | Synergistic bactericidal effect observed, even at early time points. | nih.gov |
| Erythromycin | Escherichia coli | Synergistic activity reported. | nih.gov |
| Levofloxacin | Stenotrophomonas maltophilia | Indifferent effect (no synergy or antagonism). | nih.gov |
| Ceftazidime | Stenotrophomonas maltophilia | Indifferent effect. | nih.gov |
Emerging Research Frontiers in Amphibian-Derived Peptides
The study of this compound is part of a broader exploration into the vast chemical diversity of amphibian skin peptides. This field is rapidly advancing, with several emerging frontiers that promise to yield novel therapeutic agents and biological tools. bohrium.com
One of the most significant areas is wound healing. nih.goveurekaselect.com Many amphibian-derived peptides have been found to accelerate skin repair by promoting cell migration, angiogenesis (the formation of new blood vessels), and tissue regeneration. nih.govjst.go.jp Given the similarity in the fundamental processes of wound healing between amphibians and humans, these peptides are being investigated as templates for new wound care drugs. nih.govnih.gov
The immunomodulatory capacity of these peptides is another major research focus. mdpi.com Beyond direct killing, they can regulate the host immune response, which is critical for clearing infections and healing damaged tissue. nih.goveurekaselect.com Researchers are also discovering other diverse bioactivities, including antioxidant, anti-cancer, and insulin-releasing properties within the vast library of amphibian peptides. mdpi.combohrium.com These molecules can also serve as valuable molecular probes to investigate complex biological pathways, such as those involved in tissue repair and inflammation. nih.gov The design of novel hybrid peptides, which combine the functional domains of different natural peptides like esculentin and melittin, is also an innovative strategy to create molecules with enhanced activity and tailored properties. pensoft.net
Q & A
Q. What experimental parameters should be prioritized when assessing Esculentin-1B’s antimicrobial activity?
To ensure reproducibility, define the following:
- Test organisms : Use standardized microbial strains (e.g., ATCC strains) and include both Gram-positive and Gram-negative bacteria .
- Concentration ranges : Employ serial dilutions (e.g., 1–100 µM) to determine minimum inhibitory concentrations (MICs) and lethal doses (LD₉₀).
- Controls : Include positive controls (e.g., polymyxin B) and negative controls (solvent-only treatments) .
- Replicates : Perform ≥3 biological replicates with statistical validation (e.g., ANOVA) to account for variability .
Q. How can researchers validate the structural integrity and purity of synthetic this compound?
Use a multi-method approach:
- HPLC : Assess purity (>95% threshold) with a C18 column and gradient elution .
- Mass spectrometry : Confirm molecular weight (e.g., MALDI-TOF) and compare theoretical vs. observed m/z values .
- Circular dichroism (CD) : Verify secondary structure (e.g., α-helical content) under physiological conditions .
- Documentation : Include raw chromatograms, spectra, and purity certificates in supplementary materials .
Advanced Research Questions
Q. How should researchers resolve contradictory data on this compound’s cytotoxicity in mammalian vs. microbial cells?
Contradictions often arise from experimental variables:
- Cell lines : Compare cytotoxicity across primary cells (e.g., human keratinocytes) and immortalized lines (e.g., HEK-293), noting differences in membrane composition .
- Exposure time : Short-term assays (≤24 hrs) may underestimate chronic toxicity; conduct longitudinal studies .
- Assay sensitivity : Use complementary methods (e.g., LDH release for necrosis, Annexin V for apoptosis) .
- Replication : Cross-validate findings in ≥2 independent labs to rule out technical artifacts .
Q. What methodologies can elucidate this compound’s mechanism of action when traditional assays yield inconclusive results?
Deploy integrative strategies:
- Membrane interaction studies : Use fluorescence anisotropy or calcein leakage assays to quantify disruption of lipid bilayers .
- Omics approaches : Perform transcriptomic profiling (RNA-seq) of treated bacteria to identify dysregulated pathways .
- Molecular dynamics (MD) simulations : Model peptide-lipid interactions to predict binding motifs .
- Genetic knockouts : Test activity against bacterial strains with mutations in membrane biosynthesis genes (e.g., lpxC in Gram-negative species) .
Q. How can researchers design experiments to evaluate this compound’s synergy with conventional antibiotics?
Use combinatorial assays:
- Checkerboard assays : Determine fractional inhibitory concentration indices (FICIs) to classify synergy (FICI ≤0.5), indifference (0.5< FICI ≤4), or antagonism (FICI >4) .
- Time-kill kinetics : Monitor bacterial viability over 24 hrs with peptide-antibiotic combinations .
- Isobologram analysis : Quantify dose-reduction potential for clinical translation .
- Resistance studies : Serial passage bacteria in sub-inhibitory peptide/antibiotic concentrations to assess resistance development .
Methodological Best Practices
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response data?
- Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
- Error propagation : Report confidence intervals for MICs/LDs derived from replicates .
- Multivariate analysis : Apply principal component analysis (PCA) to multi-parametric datasets (e.g., combining MICs, cytotoxicity, and stability data) .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Quality control : Implement strict synthesis protocols (e.g., solid-phase peptide synthesis with Fmoc chemistry) and validate each batch via HPLC/MS .
- Standardized storage : Lyophilize peptides in aliquots at −80°C to prevent degradation .
- Inter-lab calibration : Share a reference batch across collaborating labs to normalize experimental outcomes .
Data Interpretation & Reporting
Q. What criteria should guide the inclusion/exclusion of outlier data in this compound studies?
- Grubbs’ test : Statistically identify outliers (α=0.05 threshold) .
- Contextual analysis : Retain outliers if they reflect biologically significant phenomena (e.g., hyper-resistant bacterial subpopulations) .
- Transparency : Clearly report excluded data and rationale in supplementary materials .
Q. How can researchers differentiate between direct antimicrobial effects and host-mediated immune responses in in vivo studies?
- Neutropenic models : Use immunosuppressed animals (e.g., cyclophosphamide-treated mice) to isolate peptide-specific effects .
- Cytokine profiling : Quantify IL-6, TNF-α, etc., to correlate immune activation with bacterial clearance .
- Genetic knockouts : Test this compound in TLR4⁻/⁻ or MyD88⁻/⁻ mice to assess dependency on innate immune pathways .
Ethical & Reproducibility Considerations
Q. What steps ensure ethical rigor in studies involving this compound’s preclinical testing?
- IACUC approval : Adhere to animal welfare guidelines (e.g., NIH Office of Laboratory Animal Welfare) for in vivo work .
- Data sharing : Deposit raw datasets in public repositories (e.g., Zenodo) to facilitate meta-analyses .
- Conflict disclosure : Declare funding sources or institutional partnerships that may influence interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
